N-(3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
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Overview
Description
N-(3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound that features a nitrophenyl group and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a thiol under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step involves nitration of a phenyl ring, which can be done using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group and thiomorpholine ring may play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide: Similar structure with a different position of the nitro group.
N-(3-nitrophenyl)-2-(3-oxopiperidin-2-yl)acetamide: Similar structure with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
N-(3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is unique due to the presence of both the nitrophenyl group and the thiomorpholine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H13N3O4S |
---|---|
Molecular Weight |
295.32 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
InChI |
InChI=1S/C12H13N3O4S/c16-11(7-10-12(17)13-4-5-20-10)14-8-2-1-3-9(6-8)15(18)19/h1-3,6,10H,4-5,7H2,(H,13,17)(H,14,16) |
InChI Key |
SIIKZFCZCDHLJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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